molecular formula C8H7ClFNO B1596937 2-(2-Chloro-4-fluorophenyl)acetamide CAS No. 306937-35-9

2-(2-Chloro-4-fluorophenyl)acetamide

Cat. No. B1596937
M. Wt: 187.6 g/mol
InChI Key: KKNGNQGKYUBBKL-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . Its molecular weight is 187.599 .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-fluorophenyl)acetamide” is 1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The boiling point of “2-(2-Chloro-4-fluorophenyl)acetamide” is 171-173°C . It is a solid at ambient temperature . The density of a similar compound, 2’-Chloro-4’-fluoroacetanilide, is 1.4±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

2-(2-Chloro-4-fluorophenyl)acetamide serves as a precursor or intermediate in the synthesis of more complex chemical entities. For instance, derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction, indicating their potential as novel pesticides (E. Olszewska et al., 2008). Another study focused on the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, showcasing the structural details necessary for further chemical applications (Z. Ping, 2007).

Antimicrobial Activity

The antimicrobial properties of acetamide derivatives have been explored, with specific compounds showing promising activity against bacterial and fungal strains. For example, synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides revealed significant antimicrobial properties, highlighting the role of fluorine and chlorine atoms in enhancing the antimicrobial efficiency of these compounds (K. Parikh & D. Joshi, 2014).

Pharmacological Research

In pharmacological research, the focus has been on exploring the cytotoxic and antibacterial potentials of acetamide derivatives. One study reported the cytotoxic activity of novel sulfonamide derivatives, using 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates, against breast and colon cancer cell lines, indicating the potential of these compounds in cancer therapy (M. Ghorab et al., 2015). Another significant study demonstrated the antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, along with an analysis of its cytotoxic and pharmacokinetic profile, suggesting its viability as a new antibacterial drug (L. Cordeiro et al., 2020).

Environmental Science

Research into the environmental fate and biological activity of chloroacetamide herbicides and their metabolites in human and rat liver microsomes highlights the complex metabolic pathways involved and the potential environmental and health impacts of these compounds (S. Coleman et al., 2000).

Safety And Hazards

The safety information for “2-(2-Chloro-4-fluorophenyl)acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNGNQGKYUBBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378664
Record name 2-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)acetamide

CAS RN

306937-35-9
Record name 2-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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